molecular formula C₁₉H₂₅Cl₃N₂O B1147254 2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol CAS No. 728948-88-7

2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol

Cat. No.: B1147254
CAS No.: 728948-88-7
M. Wt: 403.77
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Description

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is often associated with its use as an intermediate in the synthesis of pharmaceuticals, particularly antihistamines like cetirizine.

Mechanism of Action

Target of Action

The compound 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is related to Cetirizine , a well-known antihistamine. Therefore, it’s likely that this compound also targets the H1 histamine receptor , which plays a crucial role in allergic reactions.

Mode of Action

As an antihistamine, the compound likely works by blocking the H1 receptor . This prevents histamine, a compound released by cells in response to allergic and inflammatory reactions, from binding to these receptors and causing symptoms .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, the compound prevents the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability .

Pharmacokinetics

Related compounds like cetirizine are known to be well-absorbed orally, metabolized in the liver, and excreted in urine and feces . The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The primary result of the compound’s action is the reduction of allergic symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes could also influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The process can be summarized as follows:

    Step 1: 4-Chlorobenzhydryl chloride reacts with piperazine in the presence of a base.

    Step 2: The resulting intermediate is then treated with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to act as a precursor to cetirizine highlights its importance in the synthesis of second-generation antihistamines, which are known for their reduced sedative effects compared to first-generation antihistamines .

Properties

IUPAC Name

2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQSBXXYLQGZBR-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651150
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

705289-61-8, 728948-88-7
Record name 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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